molecular formula C7H7FO2 B1439087 2-Fluoro-3-methoxyphenol CAS No. 447462-87-5

2-Fluoro-3-methoxyphenol

Cat. No.: B1439087
CAS No.: 447462-87-5
M. Wt: 142.13 g/mol
InChI Key: HRZRWOBHACTFLF-UHFFFAOYSA-N
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Scientific Research Applications

2-Fluoro-3-methoxyphenol has a wide range of applications in scientific research:

Safety and Hazards

2-Fluoro-3-methoxyphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

While specific future directions for 2-Fluoro-3-methoxyphenol are not mentioned in the search results, m-aryloxy phenols have been highlighted for their importance in various industries, including plastics, adhesives, and coatings, and their applications as antioxidants, ultraviolet absorbers, and flame retardants .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The presence of the fluorine atom in this compound enhances its binding affinity to these enzymes, potentially leading to enzyme inhibition or activation depending on the specific isoform of cytochrome P450 involved .

Additionally, this compound has been shown to interact with glutathione S-transferases, a family of enzymes that play a crucial role in detoxification processes. The methoxy group in the compound facilitates its conjugation with glutathione, aiding in the detoxification and excretion of harmful substances .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In human airway cells, it has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 . This inhibition is achieved through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are critical regulators of inflammation.

Moreover, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes. It has been observed to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific active sites on enzymes, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that inhibits the enzyme’s catalytic activity .

Furthermore, this compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress within cells. This antioxidant activity is attributed to the presence of the methoxy group, which can donate electrons to neutralize reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard storage conditions, maintaining its efficacy over extended periods . Its degradation products, if any, have not been extensively characterized.

Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory and antioxidant properties. These effects are consistent over time, indicating the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced inflammation and enhanced antioxidant capacity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions .

Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress response. It interacts with enzymes such as cytochrome P450 and glutathione S-transferases, facilitating its metabolism and excretion . The compound’s metabolism results in the formation of various metabolites, which are further processed and eliminated from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These include organic anion transporters and albumin, which facilitate its movement across cellular membranes and its distribution in the bloodstream . The compound’s localization and accumulation are influenced by its chemical properties, such as its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it can interact with various enzymes and proteins within these compartments . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular locations .

Preparation Methods

The synthesis of 2-Fluoro-3-methoxyphenol is relatively complex and typically involves chemical synthesis reactions. One common method involves the reaction of 2-fluorophenol with 3-methoxyphenol under esterification conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-3-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially given the presence of the fluorine atom, which can be replaced under suitable conditions.

    Esterification: As mentioned, esterification reactions are used in its synthesis.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Fluoro-3-methoxyphenol can be compared with other similar compounds such as:

    2-Fluorophenol: Similar in structure but lacks the methoxy group.

    3-Methoxyphenol: Similar in structure but lacks the fluorine atom.

    2-Fluoro-4-methoxyphenol: Another isomer with the methoxy group in a different position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry .

Properties

IUPAC Name

2-fluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZRWOBHACTFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653906
Record name 2-Fluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447462-87-5
Record name 2-Fluoro-3-methoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447462875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxyphenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RBB584YC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-3-methoxy-phenylboronic acid (10.0 g, 0.059 mol) in tetrahydrofuran (160 mL) was added glacial acetic acid (60 mL). The resulting mixture was cooled to 0° C. before hydrogen peroxide (50% aqueous solution, 8 mL) was added. The resulting mixture was allowed to come to room temperature and stirred for 65 h. The mixture was evaporated and the residue was dissolved in ethyl acetate, washed with hydrochloric acid (0.5N), water and brine. The organic phase was dried, filtered and evaporated which afforded 2-fluoro-3-methoxy-phenol (6.77 g, 81%) as a pale yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-3-methoxyphenylboronic acid (30.4 g) in THF (300 mL) was added dropwise aqueous hydrogen peroxide (100 mL, 30% wt in water), and the mixture was heated with reflux for 1 hr. The reaction mixture was allowed to be cooled to room temperature, saturated aqueous sodium sulfite was added thereto, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by combi flash (petroleum ether/ethyl acetate) to give the title compound (24.8 g).
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of 2-fluoroanisole (1.8 ml, 15.85 mmol), pentamethyldiethyenetriamine (3.6 mL, 17.45 mmol) and tetrahydrofuran (10 mL) is stirred at −78° C. A 2.5 M solution of n-butyllithium in hexanes (7 ml, 17.45 mmol) is added dropwise and the resulting solution is stirred at −78° C. 2 hr. Trimethylborate (2 mL, 17.45 mmol) is added and the reaction is warmed to room temperature and stirred 1 hr. Acetic acid (1.4 ml, 23.8 mmol) is added followed by an aqueous 30% solution of hydrogen peroxide (1.8 mL, 17.45 mmol) and the resulting mixture is stirred rapidly 18 hr at room temperature. The reaction mixture is diluted with water and extracted with ethyl acetate (3×50 mL). The combined extracts are dried over magnesium sulfate, filtered and concentrated to about 10 mL volume. The resulting mixture is purified via silica chromatography eluting with hexanes to 8:1 hexanes:ethyl acetate to give the title compound (1.65 g, 73%) as a colorless oil. MS ES 141 M−1.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
1.4 mL
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1.8 mL
Type
reactant
Reaction Step Seven
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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